molecular formula C6H13FO B1361352 6-fluoro-1-hexanol CAS No. 373-32-0

6-fluoro-1-hexanol

Cat. No.: B1361352
CAS No.: 373-32-0
M. Wt: 120.17 g/mol
InChI Key: JWCOWLWBOYGUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of hexanol where a fluorine atom replaces one hydrogen atom on the sixth carbon. This compound is part of the broader class of fluoroalcohols, which are known for their unique chemical properties due to the presence of the electronegative fluorine atom.

Scientific Research Applications

6-fluoro-1-hexanol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “Hexanol, 6-fluoro-” indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .

Mechanism of Action

Target of Action

Hexanol, 6-fluoro- is a type of alcohol, and like other alcohols, it primarily targets proteins and enzymes in the body . The specific targets can vary depending on the specific biochemical pathways involved.

Mode of Action

The mode of action of Hexanol, 6-fluoro- involves its interaction with its targets, leading to changes in their function. For instance, alcohols like Hexanol, 6-fluoro- can react with a hydrogen halide, leading to a substitution that produces an alkyl halide and water . This reaction is acid-catalyzed and involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .

Biochemical Pathways

The biochemical pathways affected by Hexanol, 6-fluoro- are primarily those involving the reactions of alcohols. These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters .

Result of Action

The result of Hexanol, 6-fluoro-'s action at the molecular and cellular level is the alteration of the function of its target proteins and enzymes. This can lead to changes in the biochemical pathways in which these targets are involved .

Action Environment

The action, efficacy, and stability of Hexanol, 6-fluoro- can be influenced by various environmental factors. For instance, the presence of acid and halide ions can affect the reaction of Hexanol, 6-fluoro- with a hydrogen halide . Additionally, factors such as temperature and pH can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Hexanol, 6-fluoro-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the reactivity and binding affinity of the compound. For instance, Hexanol, 6-fluoro-, can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. It has been observed to interact with enzymes such as alcohol dehydrogenase and cytochrome P450, affecting their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function .

Cellular Effects

Hexanol, 6-fluoro-, exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Hexanol, 6-fluoro-, can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of Hexanol, 6-fluoro-, involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, Hexanol, 6-fluoro-, can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the conversion of alcohols to aldehydes. This binding interaction is often mediated by hydrogen bonds and van der Waals forces. Additionally, Hexanol, 6-fluoro-, can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexanol, 6-fluoro-, can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to Hexanol, 6-fluoro-, can lead to cumulative effects on cellular metabolism and function. These effects include alterations in metabolic flux, changes in enzyme activity, and shifts in cellular homeostasis .

Dosage Effects in Animal Models

The effects of Hexanol, 6-fluoro-, vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of Hexanol, 6-fluoro-, can cause liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound in tissues and its interaction with critical biomolecules .

Metabolic Pathways

Hexanol, 6-fluoro-, is involved in various metabolic pathways, including those related to alcohol metabolism and fatty acid synthesis. It can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the fluorine atom can influence the metabolic flux and the levels of metabolites, potentially altering the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, Hexanol, 6-fluoro-, is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, Hexanol, 6-fluoro-, can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern can influence the compound’s localization and its subsequent biological effects .

Subcellular Localization

The subcellular localization of Hexanol, 6-fluoro-, plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Hexanol, 6-fluoro-, may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the cytoplasm can influence cytosolic enzymes and signaling pathways .

Preparation Methods

6-fluoro-1-hexanol can be synthesized through the fluorination of hexanol. This reaction typically involves the use of hydrogen fluoride acid (HF) or fluorine gas (F2) as the fluorinating agents . The reaction conditions must be carefully controlled to ensure the selective substitution of the hydrogen atom with fluorine on the sixth carbon atom.

Chemical Reactions Analysis

6-fluoro-1-hexanol undergoes various chemical reactions typical of alcohols. Some of the key reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acid chlorides for esterification . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-fluoro-1-hexanol can be compared with other fluoroalcohols and hexanol derivatives:

The uniqueness of hexanol, 6-fluoro- lies in the position of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

6-fluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOWLWBOYGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190753
Record name Hexanol, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-32-0
Record name Hexanol, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluorohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.